Methyl 3,5-dibromo-2-fluorobenzoate
CAS No.:
Cat. No.: VC13368469
Molecular Formula: C8H5Br2FO2
Molecular Weight: 311.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5Br2FO2 |
|---|---|
| Molecular Weight | 311.93 g/mol |
| IUPAC Name | methyl 3,5-dibromo-2-fluorobenzoate |
| Standard InChI | InChI=1S/C8H5Br2FO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 |
| Standard InChI Key | OAMPEHQIFCXOLY-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=CC(=C1)Br)Br)F |
| Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)Br)Br)F |
Introduction
Methyl 3,5-dibromo-2-fluorobenzoate is an organic compound with the molecular formula C8H5Br2FO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a fluorine atom. This compound is commonly used in organic synthesis and various chemical research applications due to its unique structural properties.
Synthetic Routes
The synthesis of Methyl 3,5-dibromo-2-fluorobenzoate typically involves two main methods:
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Bromination and Fluorination: This involves the bromination of methyl 2-fluorobenzoate using bromine in the presence of a catalyst like iron or aluminum bromide. The reaction conditions require maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
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Esterification: Another method involves the esterification of 3,5-dibromo-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion to the ester.
Applications in Research and Industry
Methyl 3,5-dibromo-2-fluorobenzoate serves as an intermediate in the synthesis of various organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactivity and functional group compatibility make it valuable in drug discovery and development.
| Application Area | Description |
|---|---|
| Chemistry | Used as an intermediate in organic synthesis for pharmaceuticals and agrochemicals. |
| Biology and Medicine | Investigated for its potential biological activities, including anticancer and anti-inflammatory effects. |
| Industry | Serves as a building block for the synthesis of specialty chemicals and materials. |
Biological Activities
Research indicates that Methyl 3,5-dibromo-2-fluorobenzoate exhibits several biological activities:
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Anticancer Activity: In vitro studies have shown that it can induce apoptosis in cancer cell lines through caspase activation and modulation of Bcl-2 family proteins.
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Anti-inflammatory Effects: It has been found to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).
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Antimicrobial Activity: Preliminary studies suggest it possesses antimicrobial properties against various bacterial strains.
Mechanism of Action
The mechanism of action of Methyl 3,5-dibromo-2-fluorobenzoate depends on its application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing bromine and fluorine atoms, making it susceptible to nucleophilic attack. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.
Comparison with Similar Compounds
Methyl 3,5-dibromo-2-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. Similar compounds include Methyl 3,5-dibromo-4-fluorobenzoate and Methyl 3,5-dibromo-2-chlorobenzoate, each with different positions or types of halogen substituents.
| Compound | Substituents | Unique Features |
|---|---|---|
| Methyl 3,5-dibromo-2-fluorobenzoate | Br at 3,5; F at 2 | High reactivity and selectivity due to Br and F. |
| Methyl 3,5-dibromo-4-fluorobenzoate | Br at 3,5; F at 4 | Different fluorine position affects reactivity. |
| Methyl 3,5-dibromo-2-chlorobenzoate | Br at 3,5; Cl at 2 | Chlorine instead of fluorine alters electronic properties. |
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